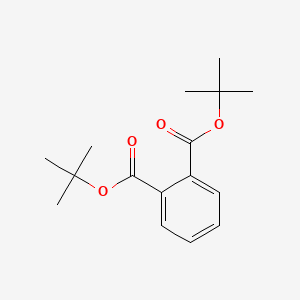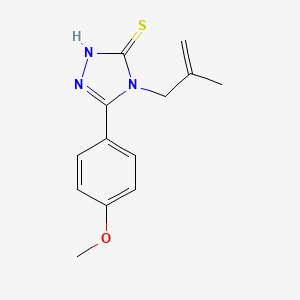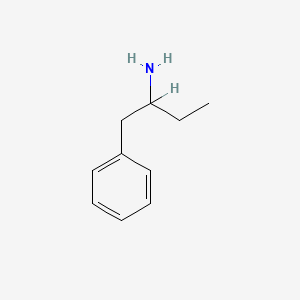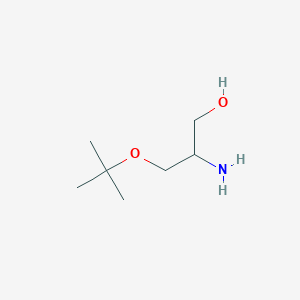![molecular formula C21H16N2O4 B3423559 2-{[2-(Anilinocarbonyl)anilino]carbonyl}benzoic acid CAS No. 306324-94-7](/img/new.no-structure.jpg)
2-{[2-(Anilinocarbonyl)anilino]carbonyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(Anilinocarbonyl)anilino]carbonyl}benzoic acid is a complex organic compound with the molecular formula C21H16N2O4 and a molecular weight of 360.36 g/mol . This compound is characterized by the presence of an anilinocarbonyl group and a benzoic acid moiety, making it a significant molecule in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Anilinocarbonyl)anilino]carbonyl}benzoic acid typically involves the reaction of aniline derivatives with benzoic acid derivatives under controlled conditions. One common method includes the condensation reaction between 2-aminobenzoic acid and 2-(anilinocarbonyl)aniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2-{[2-(Anilinocarbonyl)anilino]carbonyl}benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
2-{[2-(Anilinocarbonyl)anilino]carbonyl}benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 2-{[2-(Anilinocarbonyl)anilino]carbonyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The pathways involved in these interactions are often complex and may include signal transduction cascades and gene expression modulation .
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[2-(Aminocarbonyl)anilino]carbonyl}benzoic acid
- 2-{[2-(Phenylamino)carbonyl]anilino}benzoic acid
- 2-{[2-(Benzoylamino)anilino]carbonyl}benzoic acid
Uniqueness
2-{[2-(Anilinocarbonyl)anilino]carbonyl}benzoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable molecule for various applications.
Propiedades
Número CAS |
306324-94-7 |
|---|---|
Fórmula molecular |
C21H16N2O4 |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
2-[[2-(phenylcarbamoyl)phenyl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C21H16N2O4/c24-19(15-10-4-5-11-16(15)21(26)27)23-18-13-7-6-12-17(18)20(25)22-14-8-2-1-3-9-14/h1-13H,(H,22,25)(H,23,24)(H,26,27) |
Clave InChI |
MVNHOZLXKLOTDT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3C(=O)O |
Solubilidad |
52.6 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Copper[ii] 2-pyrazinecarboxylate](/img/structure/B3423489.png)


![(2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B3423509.png)






![2-[(3-Carbamoylphenyl)carbamoyl]benzoic acid](/img/structure/B3423563.png)


